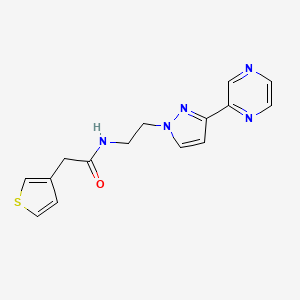

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide

Description

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazine ring, a pyrazole moiety, and a thiophene-3-yl group. Pyrazine and pyrazole rings are known for their electron-deficient nature, enabling π-π stacking interactions in biological targets, while the thiophene group contributes to enhanced lipophilicity and metabolic stability . Its synthesis likely involves multi-step reactions, including cyclization and coupling steps, analogous to methods described for related acetamide derivatives .

Properties

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS/c21-15(9-12-2-8-22-11-12)18-5-7-20-6-1-13(19-20)14-10-16-3-4-17-14/h1-4,6,8,10-11H,5,7,9H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXKECDPUAXXGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C2=NC=CN=C2)CCNC(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Introduction of the pyrazine ring: The pyrazine ring can be introduced through a condensation reaction between a suitable diamine and a diketone.

Attachment of the thiophene ring: The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Final assembly: The final compound can be assembled by linking the pyrazole-pyrazine intermediate with the thiophene-acetamide moiety through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Coupling reagents: EDCI, DCC for amide bond formation.

Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is in the field of antimicrobial research. Studies have demonstrated that derivatives of pyrazole compounds exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves the inhibition of mycobacterial cytochrome P450 enzymes, disrupting metabolic processes essential for bacterial survival .

Anticancer Potential

Research indicates that pyrazole derivatives can act as selective protein inhibitors, showing promise in cancer treatment. The structural motifs in N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide may allow it to interfere with cancer cell proliferation pathways, making it a candidate for further investigation in oncology .

Case Study 1: Antitubercular Activity

A study highlighted the efficacy of pyrazole-based compounds against Mycobacterium tuberculosis, demonstrating that this compound exhibited potent inhibitory effects on cytochrome P450 enzymes. This disruption led to significant reductions in bacterial viability, suggesting its potential as a therapeutic agent in treating tuberculosis .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of similar pyrazole derivatives. The study reported that modifications to the compound's structure could enhance its selectivity towards cancer cells while minimizing toxicity to normal cells. This finding opens avenues for developing targeted cancer therapies using this compound as a scaffold .

Mechanism of Action

The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on synthesis, physicochemical properties, and substituent effects.

b. (S)-2-(3bS,4aR)-3-(Difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)-N-((S)-1-(3-chloro-5-(methylthio)pyrazin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide (Compound 146H, )

- Structure : Incorporates a bicyclic pyrazole and difluoromethyl groups.

- Synthesis : Utilizes 2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)acetic acid, suggesting halogenation improves target affinity.

- Comparison : The difluoromethyl groups in 146H likely increase metabolic resistance compared to the target compound’s unsubstituted thiophene. However, the complex bicyclic structure may complicate synthesis scalability .

c. N-((3s,5s,7s)-Adamantan-1-yl)-2-(5-(3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)thiophen-3-yl)acetamide (Compound 1c, )

- Structure : Features an adamantane group and imidazopyridine-thiophene system.

- The thiophen-3-yl group is retained, suggesting shared electronic properties .

Physicochemical and Spectral Properties

- Thiophene Position Effects : Thiophen-3-yl (target) vs. thiophen-2-yl (): The 3-position may reduce steric hindrance in binding pockets compared to 2-substituted analogs .

Biological Activity

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of anti-tubercular properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, modes of action, and related research.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrazine ring, a pyrazole moiety, and a thiophene group. Its molecular formula is , with a molecular weight of approximately 278.34 g/mol. This structural diversity contributes to its potential interactions with biological targets.

Anti-Tubercular Activity

Research indicates that this compound exhibits notable anti-tubercular activity. The primary target identified for this compound is the mycobacterial cytochrome P450 enzymes , which play a crucial role in the metabolism of Mycobacterium tuberculosis (Mtb). The compound binds to the active sites of these enzymes, inhibiting their function and disrupting normal metabolic processes within the bacteria, ultimately leading to bacterial death .

The mechanism through which this compound exerts its anti-tubercular effects involves:

- Inhibition of Cytochrome P450 : The binding affinity for mycobacterial cytochrome P450 enzymes disrupts essential metabolic pathways in Mtb, contributing to its bactericidal effects .

- Molecular Interactions : Docking studies have shown favorable interactions between the compound and the target enzymes, suggesting a strong potential for further development as an anti-tubercular agent .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of this compound against M. tuberculosis. These studies typically measure the 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values to determine potency.

| Compound | IC50 (μM) | IC90 (μM) |

|---|---|---|

| This compound | 1.35 | 4.00 |

The results indicate that this compound is significantly effective against Mtb, with low IC values suggesting high potency .

Cytotoxicity Assays

Further evaluations have assessed the cytotoxicity of this compound on human cell lines, such as HEK-293 cells. The findings demonstrated that it exhibits low toxicity, making it a promising candidate for therapeutic applications .

Conclusion and Future Directions

This compound shows considerable promise as an anti-tubercular agent due to its ability to inhibit key metabolic pathways in Mycobacterium tuberculosis. Ongoing research is needed to explore its full therapeutic potential, including:

- In Vivo Studies : To evaluate efficacy and safety in living organisms.

- Structural Modifications : To enhance activity and reduce potential side effects.

This compound represents a valuable addition to the arsenal against tuberculosis, particularly in light of increasing antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.